2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
The compound is a derivative of indole and pyrido[1,2-a]pyrimidin-4-one. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound .
Molecular Structure Analysis
The compound contains an indole nucleus, which is aromatic in nature and has 10 π-electrons . It also contains a pyrido[1,2-a]pyrimidin-4-one structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in various reactions. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported .Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, a key component of this compound, are known to interact with their targets in a way that leads to a variety of biological activities . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives, which are part of this compound’s structure, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to changes in various physiological processes.
Result of Action
Indole derivatives, a key component of this compound, have been reported to exhibit a variety of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , indicating that they can have a significant impact at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
It is known that indolin-2-one derivatives can interact with multiple receptors, indicating a potential for diverse biochemical interactions
Cellular Effects
Some indolin-2-one derivatives have shown promising anticancer activity, inhibiting cell proliferation and inducing apoptosis in various cancer cell lines
Molecular Mechanism
It is known that indolin-2-one derivatives can inhibit the activity of certain protein kinases, which play key roles in cell growth, differentiation, and apoptosis
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-9-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-5-4-9-22-17(23)11-16(20-19(13)22)25-12-18(24)21-10-8-14-6-2-3-7-15(14)21/h2-7,9,11H,8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJKIBGFDVAUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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